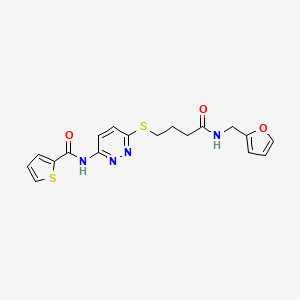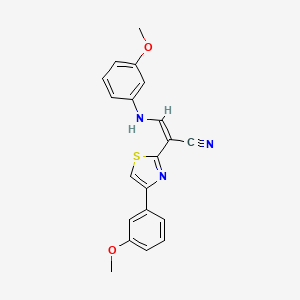![molecular formula C20H16N4O2S3 B2761263 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide CAS No. 1114634-37-5](/img/no-structure.png)
2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide” is a complex organic molecule. It belongs to the class of heterocyclic compounds known as thioxopyrimidines . The molecular formula of this compound is C20H22N4O2S3 and it has a molecular weight of 446.6.
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazolo[4,5-d]pyrimidin-5-yl group, which is a type of heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring .Scientific Research Applications
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Research suggests that our compound exhibits antioxidant activity, which could be beneficial for overall health and disease prevention .
Radioprotective Effects
Radiation exposure can harm living organisms. Some studies indicate that our compound may have radioprotective properties, potentially shielding cells from radiation-induced damage .
Analgesic and Anti-inflammatory Activity
Pain relief and inflammation reduction are essential therapeutic goals. Preliminary investigations suggest that our compound possesses analgesic and anti-inflammatory effects, making it a potential candidate for pain management .
Antihypertensive Potential
Hypertension (high blood pressure) is a prevalent health issue. Our compound has been explored for its antihypertensive properties, which could contribute to managing blood pressure levels .
Anxiolytic Properties
Anxiety disorders affect millions of people worldwide. Some studies propose that our compound may have anxiolytic (anti-anxiety) effects, although further research is needed to confirm this .
Anticancer Activity
Cancer remains a significant global health challenge. Investigations have revealed that our compound exhibits anticancer potential against various tumor cell lines. Its mechanism of action and specific targets warrant further exploration .
Future Directions
The potential of compounds with a pyrimidine moiety, such as this one, is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .
Mechanism of Action
Target of Action
It’s known that similar pyrimidine derivatives exhibit diverse biological activities . They are often used as antimicrobial agents and have shown in-vitro cytotoxicity .
Mode of Action
It’s known that similar pyrimidine derivatives interact with their targets in a concentration-dependent manner . The compound’s interaction with its targets leads to changes that result in its biological activities.
Biochemical Pathways
Similar pyrimidine derivatives have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Pharmacokinetics
It’s known that the biological activities of similar pyrimidine derivatives are concentration-dependent .
Result of Action
Similar pyrimidine derivatives have shown in-vitro cytotoxic efficacy against normal vero cells and cancerous caco-2 cells .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminothiazole with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyl)aminothiazole. This intermediate is then reacted with ethyl acetoacetate to form 2-(p-toluenesulfonyl)-3-oxobutanamide. The resulting compound is then reacted with thiourea to form 2-(p-toluenesulfonyl)-3-thioxobutanamide, which is then reacted with 2-chloro-5-nitrobenzoic acid to form 2-(p-toluenesulfonyl)-3-(2-chloro-5-nitrobenzoyl)thioxobutanamide. The final step involves the reaction of this compound with N-phenylacetamide and sodium ethoxide to form the target compound, 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide.", "Starting Materials": [ "2-aminothiazole", "p-toluenesulfonyl chloride", "ethyl acetoacetate", "thiourea", "2-chloro-5-nitrobenzoic acid", "N-phenylacetamide", "sodium ethoxide" ], "Reaction": [ "2-aminothiazole is reacted with p-toluenesulfonyl chloride in the presence of a base to form 2-(p-toluenesulfonyl)aminothiazole.", "2-(p-toluenesulfonyl)aminothiazole is then reacted with ethyl acetoacetate in the presence of a base to form 2-(p-toluenesulfonyl)-3-oxobutanamide.", "2-(p-toluenesulfonyl)-3-oxobutanamide is then reacted with thiourea in the presence of a base to form 2-(p-toluenesulfonyl)-3-thioxobutanamide.", "2-(p-toluenesulfonyl)-3-thioxobutanamide is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base to form 2-(p-toluenesulfonyl)-3-(2-chloro-5-nitrobenzoyl)thioxobutanamide.", "2-(p-toluenesulfonyl)-3-(2-chloro-5-nitrobenzoyl)thioxobutanamide is then reacted with N-phenylacetamide and sodium ethoxide in the presence of a base to form the target compound, 2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide." ] } | |
CAS RN |
1114634-37-5 |
Product Name |
2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide |
Molecular Formula |
C20H16N4O2S3 |
Molecular Weight |
440.55 |
IUPAC Name |
2-[[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H16N4O2S3/c1-12-7-9-14(10-8-12)24-17-16(29-20(24)27)18(26)23-19(22-17)28-11-15(25)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
UVNLTTNTBGVJPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



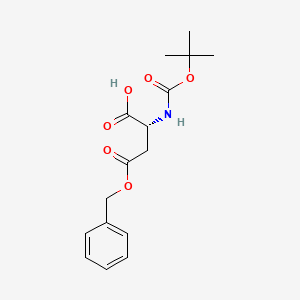

![N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2761184.png)

![5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one](/img/structure/B2761191.png)
![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)
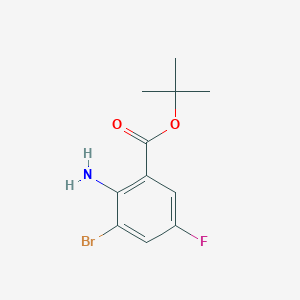
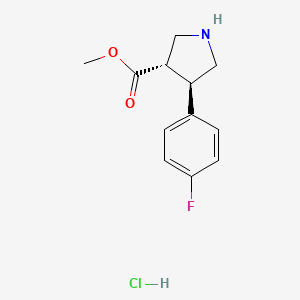

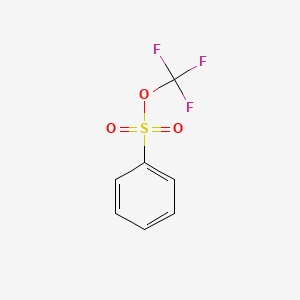
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)
![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)
